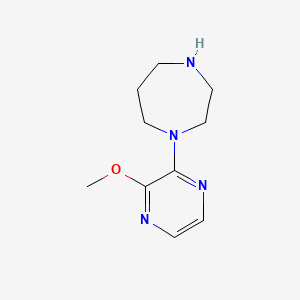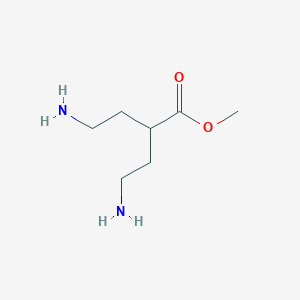![molecular formula C10H16N2 B1458760 2-Azaspiro[4.5]decane-4-carbonitrile CAS No. 1935231-15-4](/img/structure/B1458760.png)
2-Azaspiro[4.5]decane-4-carbonitrile
Descripción general
Descripción
Synthesis Analysis
ASDC can be synthesized from the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds via a Mannich-type reaction followed by cyclization to form the spirocyclic structure of ASDC. Another method involves the use of unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds .Molecular Structure Analysis
ASDC is a colorless to pale yellow solid with a melting point of 48-56°C. It has a molecular weight of 171.27 g/mol, and its molecular formula is C10H16N2. The compound is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. ASDC possesses a chiral center, which makes it optically active.Chemical Reactions Analysis
Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds . Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, la incorporación de ASDC en moléculas con características de fármaco puede conducir al descubrimiento de nuevos tratamientos. Su capacidad para imitar ciertos compuestos naturales permite a los investigadores explorar su uso en la modulación de vías o dianas biológicas.
Cada aplicación de ASDC es un testimonio de su versatilidad y potencial en la investigación científica. Sus características estructurales le permiten ser un componente fundamental en varios campos, contribuyendo a los avances en ciencia y tecnología .
Análisis Bioquímico
Biochemical Properties
2-Azaspiro[4.5]decane-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclic GMP–AMP synthase (cGAS), an enzyme involved in the immune response. The interaction between this compound and cGAS results in the inhibition of cGAS activity, which can modulate the immune response and inflammation . Additionally, this compound may interact with other proteins and enzymes, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can reduce lung inflammation and alleviate histopathological changes in a mouse model of acute lung injury . This indicates its potential to modulate inflammatory responses and impact cellular processes related to inflammation and immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits the activity of cGAS by binding to its active site, preventing the synthesis of cyclic GMP–AMP (cGAMP), a secondary messenger involved in the immune response . This inhibition leads to a reduction in the activation of downstream signaling pathways, ultimately modulating the immune response and inflammation. Additionally, this compound may influence other molecular targets, contributing to its overall biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Over time, the effects of this compound on cellular function may vary, with long-term exposure potentially leading to changes in cellular responses and adaptation. In vitro and in vivo studies are essential to understand the temporal effects and long-term impact of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of acute lung injury, oral administration of 30 mg/kg of this compound significantly reduced lung inflammation and alleviated histopathological changes . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure the safe and effective use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The distribution of this compound within the body can influence its therapeutic efficacy and potential side effects.
Propiedades
IUPAC Name |
2-azaspiro[4.5]decane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXBIBOLRNGTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)
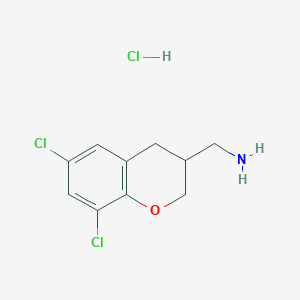

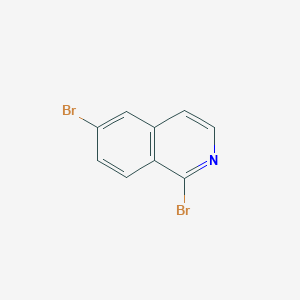
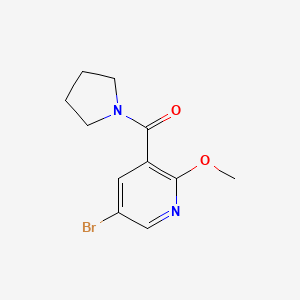
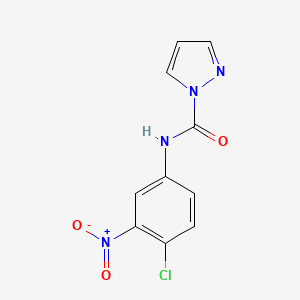
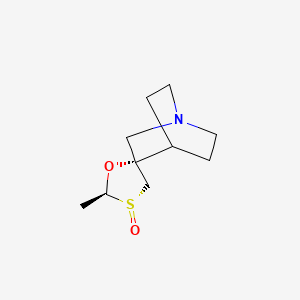
![6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1458690.png)
